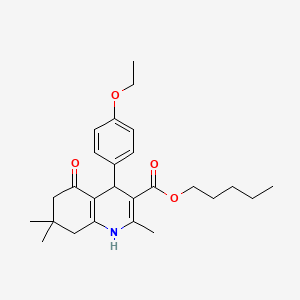

Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Descripción

Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with a ketone group at position 5, three methyl groups at positions 2, 7, and 7, and a 4-ethoxyphenyl substituent at position 2. The pentyl ester at position 3 distinguishes it from analogs with shorter alkyl chains (e.g., ethyl or methyl esters). This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, calcium channel modulation, and antimicrobial effects, as observed in related compounds .

Propiedades

IUPAC Name |

pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4/c1-6-8-9-14-31-25(29)22-17(3)27-20-15-26(4,5)16-21(28)24(20)23(22)18-10-12-19(13-11-18)30-7-2/h10-13,23,27H,6-9,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZYPJMBECRBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of oxoquinoline derivatives. Its biological activity has garnered interest due to its potential therapeutic applications. This article explores its biological activity through various studies and findings.

Molecular Formula: C26H35NO4

Molecular Weight: 425.57 g/mol

Structure: The compound features a hexahydroquinoline core with a carboxylate group and an ethoxy-substituted phenyl ring. The structural configuration is critical for its biological interactions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The quinoline moiety is known for its ability to bind to enzymes and receptors, influencing biochemical pathways.

Enzyme Inhibition

Studies have shown that derivatives of hexahydroquinoline can act as inhibitors of cholinesterases, which are enzymes involved in neurotransmitter breakdown. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer's disease. For instance, related compounds have demonstrated IC50 values indicating strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and related compounds:

| Study | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Study 1 | AChE Inhibition | 0.466 ± 0.121 | AChE |

| Study 2 | BChE Inhibition | 1.89 ± 0.05 | BChE |

| Study 3 | Antioxidant Activity | - | ROS |

| Study 4 | Antimicrobial Activity | - | Various |

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects against oxidative stress, derivatives similar to pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibited significant antioxidant properties. This suggests potential therapeutic benefits in neurodegenerative conditions where oxidative stress plays a pivotal role.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of oxoquinoline derivatives against various bacterial strains. Results indicated that certain derivatives had notable antibacterial activity, suggesting their potential use in treating infections caused by resistant strains.

Comparación Con Compuestos Similares

4-Ethoxyphenyl vs. Halogenated Phenyl Groups

- This suggests halogenation at specific positions (e.g., ortho) may optimize activity .

4-Ethoxyphenyl vs. Methoxy-Substituted Phenyl Groups

- No direct activity data are available, but similar compounds show calcium channel modulation .

- DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): The 4-methoxyphenyl group is associated with antioxidant and calcium modulatory activities in dihydropyridine derivatives .

Ester Group Modifications

Pentyl Ester vs. Shorter Alkyl Chains

Aromatic and Complex Esters

- 2-Phenylethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): The phenylethyl ester and chromenyl substituent suggest enhanced π-π stacking interactions, though biological data are lacking.

Key Structural and Functional Insights

Substituent Effects :

- Electron-donating groups (e.g., ethoxy, methoxy) may enhance stability and target interaction compared to electron-withdrawing halogens .

- Halogenation (e.g., chloro, fluoro) at specific positions can optimize bioactivity, as seen in anti-inflammatory analogs .

Synthetic Accessibility :

- Ethyl and methyl esters are more commonly synthesized (e.g., via Hantzsch reactions), as evidenced by multiple analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.